Product packaging for 1,2,3,7-Tetrachlorodibenzo-p-dioxin(Cat. No.:CAS No. 67028-18-6)

1,2,3,7-Tetrachlorodibenzo-p-dioxin

Cat. No.: B3065943
CAS No.: 67028-18-6
M. Wt: 322 g/mol
InChI Key: SKGXYFVQZVPEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,7-Tetrachlorodibenzo-p-dioxin (Cas No. 50585-46-1) is a synthetic congener of the polychlorinated dibenzo-p-dioxin (PCDD) family, recognized for its use in critical scientific research. This compound serves as a vital analytical standard in environmental monitoring and immunoassay development, where it is used to study the presence and behavior of dioxins and to cross-validate the specificity of detection methods for related congeners . While detailed mechanistic studies for this specific isomer are limited, research on the potent and well-characterized isomer 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) provides a foundational model. Dioxin-like compounds are known to mediate their biological effects primarily through binding to the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor present in cells across various species . Upon activation, the Ah receptor complex translocates to the cell nucleus and influences the expression of a wide array of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes . The resulting biochemical disruptions can include alterations in lipid and glucose metabolism, leading to effects like the mobilization of fatty acids and inhibition of their complete oxidation . The primary research applications for this compound are in the fields of environmental analytics and toxicology. It is used in method development for gas chromatography-mass spectrometry (GC-MS) and as a key reagent in highly sensitive ELISA kits to aid in the screening of dioxin contamination in soil and biota samples . Studying its properties and environmental fate, including potential biodegradation pathways by microorganisms such as fungi, also represents a significant area of research for bioremediation strategies . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines. Exposure should be avoided, as related dioxin compounds are classified as persistent organic pollutants and can have severe health effects with delayed onset, including skin irritation, chloracne, and potential long-term impacts on the endocrine and immune systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl4O2 B3065943 1,2,3,7-Tetrachlorodibenzo-p-dioxin CAS No. 67028-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,7-tetrachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-2-7-8(3-5)17-9-4-6(14)10(15)11(16)12(9)18-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGXYFVQZVPEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217291
Record name 1,2,3,7-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67028-18-6
Record name 1,2,3,7-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,7-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP084976GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways and Environmental Generation of 1,2,3,7 Tetrachlorodibenzo P Dioxin

Mechanistic Pathways of Formation

The formation of 1,2,3,7-TCDD can occur through several mechanistic pathways, primarily categorized as high-temperature gas-phase reactions, "de novo" synthesis, and precursor-mediated synthesis.

High-Temperature Gas-Phase Homogeneous Reactions

High-temperature pyrogenic processes, particularly those occurring at temperatures exceeding 500°C, contribute to the formation of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,7-TCDD. researchgate.net These reactions often happen in the oxygen-deficient zones of combustion processes. In these conditions, various reactive gases can lead to the formation of PCDD precursors. researchgate.net

"De Novo" Synthesis Mechanism

"De novo" synthesis is a significant pathway for the formation of PCDDs from the basic elements of carbon, oxygen, hydrogen, and chlorine on a fly ash surface. researchgate.net This process typically occurs at lower temperatures, generally in the range of 200°C to 500°C. researchgate.net The mechanism involves the catalytic chlorination and oxidation of carbonaceous structures present in fly ash. researchgate.net While this process is a known source of various PCDD/F congeners, the specific contribution to 1,2,3,7-TCDD formation is part of the broader mixture of dioxins produced.

Precursor Synthesis Mechanism (e.g., from Chlorophenols, PCBs, Chloroaromatics)

The synthesis of 1,2,3,7-TCDD can also proceed through the transformation of structurally related precursor compounds. researchgate.net Chlorophenols are well-documented precursors. researchgate.netca.gov For instance, the condensation of two chlorophenol molecules can lead to the formation of a PCDD structure. researchgate.net Specifically, 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) is a key precursor in the formation of the highly toxic 2,3,7,8-TCDD isomer, and similar reactions involving other chlorinated phenols can lead to the formation of 1,2,3,7-TCDD. researchgate.net The pyrolysis of polychlorinated biphenyls (PCBs) contaminated with trichlorobenzenes has also been shown to produce TCDD. cdc.gov

Factors Influencing 1,2,3,7-Tetrachlorodibenzo-p-dioxin Formation

Several environmental and process-related factors significantly influence the formation rates and quantities of 1,2,3,7-TCDD.

Temperature Regimes for Formation

Temperature is a critical factor governing the formation of PCDDs. High-temperature combustion processes above 850°C with sufficient oxygen can help minimize dioxin formation. wikipedia.org Conversely, the "de novo" synthesis pathway is most efficient in a lower temperature window, typically between 200°C and 400°C. researchgate.net Studies on the thermolysis of 2,4,5-T, a precursor to TCDD, have shown that the highest formation rate of 2,3,7,8-TCDD occurs at 600°C, with a significant decrease at 800°C. researchgate.net This indicates a specific temperature range where precursor conversion is maximized.

Catalytic Effects (e.g., Metal Ions like Cu, Fe)

The presence of certain metals can catalyze the formation of PCDDs. Copper (Cu) and iron (Fe) are particularly effective catalysts. aaqr.org These metals, often present in fly ash from incinerators, can facilitate the reactions involved in both "de novo" and precursor synthesis pathways. researchgate.netaaqr.org For example, copper chloride (CuCl2) has been shown to be a very strong promoter of PCDD/F formation, significantly increasing their content in combustion processes. aaqr.org Iron chloride (FeCl3) also demonstrates a strong catalytic effect. aaqr.org The catalytic activity of metal oxides like CuO and Fe2O3 is generally lower than their chloride counterparts but still contributes to PCDD/F formation. aaqr.org Studies have also investigated the use of bimetallic catalysts, such as Pd/Fe, for the reductive dechlorination of TCDDs, demonstrating the significant role metals can play in both the formation and degradation of these compounds. nih.govresearchgate.net

Influence of Carbon, Chlorine, and Oxygen Sources

The formation of this compound (1,2,3,7-TCDD) is fundamentally dependent on the presence of carbon, chlorine, and oxygen, particularly under thermal conditions. Dioxins are not intentionally produced but are formed as unintentional byproducts of various chemical and combustion processes. wikipedia.orgepa.gov The basic structure of dioxin consists of a carbon-based aromatic framework, making a carbon source essential for its creation. This carbon typically originates from organic matter, such as that found in municipal waste, wood, fossil fuels, and certain chemical precursors. wikipedia.org

Chlorine is the second critical component. The presence of chlorine, either in organic or inorganic form, is a prerequisite for the chlorination of the dibenzo-p-dioxin (B167043) structure. wikipedia.orgresearchgate.net Sources of chlorine can include chlorinated organic chemicals like polyvinyl chloride (PVC) plastics, chlorinated phenols, polychlorinated biphenyls (PCBs), and even inorganic chloride salts present in waste materials. unimib.itcdc.gov The degree of chlorination on the final dioxin molecule can vary, but the presence of a chlorine donor is indispensable for the formation of 1,2,3,7-TCDD.

Oxygen is the third key element, primarily as it relates to combustion. The formation of dioxins is intricately linked to oxidation processes. Incomplete combustion of organic materials in an oxygen-containing atmosphere provides the ideal conditions for dioxin synthesis. epa.govscielo.br While sufficient oxygen at very high temperatures can lead to the complete destruction of dioxins, suboptimal combustion conditions with insufficient oxygen or localized oxygen-deficient zones promote the formation of precursor compounds, such as chlorophenols and chlorobenzenes, which then react to form TCDDs. unimib.ittandfonline.comtandfonline.com

Role of Moisture and Reaction Conditions

The formation of 1,2,3,7-TCDD is highly sensitive to specific reaction conditions, most notably temperature. Research has identified two primary temperature windows where dioxin formation is most efficient. A high-temperature, gas-phase reaction, sometimes called homogeneous formation, occurs between 500°C and 800°C (932°F to 1472°F). unimib.itdiva-portal.org This pathway involves the reaction of chlorinated precursors in the gas phase. scielo.br

A second, lower-temperature pathway, known as heterogeneous or de novo synthesis, occurs on the surface of solid particles, such as fly ash, at temperatures between 200°C and 400°C (392°F to 752°F). unimib.ittandfonline.com This process is catalyzed by metals like copper and iron present in the fly ash and involves reactions between carbon on the particle surface and chlorine sources. researchgate.netunimib.it The rapid cooling of flue gases through this critical temperature window is a key factor in the amount of dioxin formed and emitted. tandfonline.com Prolonged residence time within this formation window can increase dioxin yields. diva-portal.org

While not a direct reactant, moisture can influence reaction conditions. The evaporation of water from waste materials in an incinerator can create localized, temporary oxygen-deficient zones. tandfonline.com These conditions can lead to incomplete combustion, thereby increasing the generation of organic precursors necessary for dioxin formation. tandfonline.com

Key Formation Temperature Windows

Formation Pathway Temperature Range Description
Homogeneous (Gas-Phase) 500°C - 800°C Reactions between gaseous chlorinated precursors. unimib.itdiva-portal.org

Primary Sources of this compound Emission

Primary sources are processes that directly release 1,2,3,7-TCDD into the environment. These are predominantly combustion-related activities where the necessary chemical precursors and conditions align.

Industrial Combustion Processes (e.g., Waste Incineration, Metal Production)

Industrial combustion is a major category of 1,2,3,7-TCDD emission sources. The incineration of various types of waste is a well-documented source. nih.gov This includes:

Municipal Solid Waste Incineration: Burning of household trash, which contains a complex mixture of carbon-based materials and chlorine sources like plastics, is a significant source of dioxin emissions. epa.gov

Medical Waste Incineration: Hospital waste often contains PVC plastics and other materials that lead to dioxin formation upon combustion. nih.gov

Hazardous Waste Incineration: The thermal destruction of industrial and chemical wastes can release dioxins. nih.gov

The metal production industry is another primary source. Processes such as smelting and refining, particularly in secondary steel production and scrap metal reclamation, can create the conditions for dioxin formation if chlorinated compounds are present as contaminants in the feed material. nih.govnih.gov Furthermore, pulp and paper mills that use chlorine bleaching processes have been identified as sources of TCDD in their effluent and sludge. epa.govnih.gov

Major Industrial Emission Sources of Dioxin-like Compounds

Industrial Sector Specific Process Contribution
Waste Incineration Municipal, Medical, Hazardous Waste Burning A leading source of dioxin emissions historically; emissions have been reduced through regulation. nih.govepa.gov
Metal Production Smelting, Refining, Scrap Metal Processing Significant contributor, particularly from processes involving contaminated materials. nih.govnih.gov
Pulp and Paper Chlorine Bleaching of Pulp Releases TCDD and related compounds into water effluent and sludge. epa.govnih.gov

Uncontrolled Combustion (e.g., Biomass Burning, Forest Fires, Wildfires)

Uncontrolled combustion events are significant, albeit more diffuse, sources of 1,2,3,7-TCDD emissions. These events involve the large-scale burning of biomass under variable and often inefficient combustion conditions. Forest fires, wildfires, and agricultural burning (such as clearing fields after harvest) release dioxins into the atmosphere. nih.gov Residential wood burning, particularly in stoves and fireplaces, also contributes to emissions, especially when treated or chlorinated wood is burned. epa.gov Accidental fires in buildings or involving vehicles can also release dioxins, as they involve the uncontrolled burning of a wide variety of synthetic and natural materials. epa.gov

Natural Occurrences (e.g., Volcanic Eruptions)

While the vast majority of 1,2,3,7-TCDD is of anthropogenic origin, natural processes can also generate these compounds. Volcanic eruptions are a recognized natural source of dioxins. nih.gov The immense heat and the variety of chemicals released from the earth's crust during an eruption can provide the necessary ingredients and conditions for dioxin formation. nih.gov

Secondary Sources of this compound Contamination

Secondary sources of contamination involve the release or mobilization of 1,2,3,7-TCDD from environmental reservoirs where it has been previously deposited. Due to its persistence and low water solubility, TCDD binds strongly to soil and sediments, which act as long-term sinks or reservoirs. nih.govepa.govresearchgate.net

From these reservoirs, the compound can be reintroduced into the environment through several pathways, leading to secondary contamination:

Soil Resuspension and Transport: Wind and water erosion can transport contaminated soil particles and sediments to new locations.

Volatilization: TCDD can slowly volatilize from soil surfaces, especially under warm conditions, re-entering the atmosphere and being subject to further transport and deposition. epa.gov

Biochemical and Photolytic Processes: Some sources categorize biochemical and photolytic processes as "reservoir sources". nih.gov While TCDD is generally resistant to biodegradation, some microbial or photochemical degradation can occur. epa.gov These processes can transform the compound within the reservoir, potentially affecting its mobility and bioavailability. Photolysis (breakdown by sunlight) is considered a major degradation process for TCDD at the surface of water or soil, though its effectiveness decreases significantly in deeper soil or sediment layers. nih.govepa.gov

These secondary pathways ensure that even after primary emissions are reduced, legacy contamination in soils and sediments can continue to be a source of environmental exposure for many years. epa.govresearchgate.net

Contaminated Soils and Sediments

Soils and sediments represent significant environmental sinks for 1,2,3,7-TCDD and other dioxins due to their chemical properties. PCDDs exhibit very low water solubility and a high affinity for organic matter, causing them to bind tightly to soil particles and sediment. epa.govoregonstate.edu This strong adsorption limits their mobility and potential to leach into groundwater, but contributes to their long-term persistence in the environment. oregonstate.educa.gov The half-life of TCDDs on soil surfaces can range from one to three years, but this can extend to over a decade in subsurface soils where degradation processes like photolysis (breakdown by sunlight) are limited. epa.gov

Environmental analysis of dioxin contamination typically involves congener-specific methods to identify the pattern of different PCDDs and polychlorinated dibenzofurans (PCDFs). nih.govnih.gov These "fingerprints" can help identify the original source of the contamination. For instance, soils contaminated by the historical use of chlorophenol-based wood preservatives at sawmill sites show distinct congener profiles. nih.gov While the focus of many studies and regulatory limits is on the highly toxic 2,3,7,8-TCDD, analyses of contaminated sites reveal the presence of a wide array of congeners. clu-in.orgfocus.it

Data from various environmental monitoring programs confirm the ubiquitous nature of PCDDs in soils, albeit usually at very low background levels in rural and remote areas. nih.govepa.gov However, in industrial areas or sites with a history of specific chemical use or disposal, concentrations can be significantly higher. focus.it

Table 1: TCDD Isomer Distribution in a Hypothetical Contaminated Soil Sample This interactive table illustrates a representative distribution of TCDD isomers that might be found in a soil sample contaminated by industrial byproducts. Note that the 2,3,7,8-TCDD isomer is often the most prominent, but other isomers, including 1,2,3,7-TCDD, are also present.

IsomerConcentration (pg/g)Percentage of Total TCDDs
2,3,7,8-TCDD85.042.5%
1,2,3,4-TCDD30.015.0%
1,2,3,7-TCDD15.07.5%
1,2,3,8-TCDD12.06.0%
Other TCDDs58.029.0%
Total TCDDs 200.0 100.0%

Note: This table is for illustrative purposes only and does not represent data from a specific documented sample. The relative abundance of congeners can vary significantly.

Historical Application of Chlorinated Chemical Agents (e.g., Pesticides)

A primary historical pathway for the environmental generation of 1,2,3,7-TCDD is its formation as an impurity during the production of certain chlorinated chemical agents, particularly phenoxy herbicides. wikipedia.orgnih.gov The herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of the defoliant Agent Orange, was manufactured from 2,4,5-trichlorophenol. nih.govusda.gov During the synthesis of this precursor, reaction conditions could lead to the condensation of chlorophenol molecules, forming TCDDs as unintended contaminants. wikipedia.org

The manufacturing processes used in the mid-20th century often lacked precise temperature controls, leading to significant contamination of herbicide formulations with a mixture of PCDD congeners. nih.gov While 2,3,7,8-TCDD is the most notorious contaminant of 2,4,5-T, the production process invariably generated a spectrum of dioxin isomers. nih.gov The widespread and large-scale application of these herbicides in agriculture and for military purposes resulted in the direct release of these TCDD mixtures into the environment, leading to the contamination of soils and vegetation. oregonstate.educa.gov

The use of 2,4,5-T has since been banned or severely restricted in many countries, but its legacy persists in the form of contaminated sites. nih.gov Dioxins from these historical applications remain bound in the upper layers of the soil, serving as a long-term source of exposure. oregonstate.edu Studies of former herbicide manufacturing or storage sites and areas of heavy application, such as in parts of Vietnam, have found elevated levels of dioxins in soil and sediment decades after the initial contamination. nih.gov Analysis of these sites confirms the presence of complex mixtures of PCDD congeners resulting from the original herbicide impurities. nih.gov

Environmental Fate and Distribution Dynamics of 1,2,3,7 Tetrachlorodibenzo P Dioxin

Environmental Persistence and Stability of 1,2,3,7-Tetrachlorodibenzo-p-dioxin

This compound is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), a group of compounds known for their chemical stability and resistance to degradation. epa.govwaterquality.gov.au This particular isomer, like other dioxins, is exceptionally stable when exposed to heat, acids, and alkalis. cdc.gov Its persistence in the environment is a significant concern, with a long half-life reported in various media. nih.gov For instance, the half-life of TCDD on the soil surface is estimated to be between 9 and 15 years, while in the subsurface, it may extend from 25 to 100 years. oup.com In aquatic environments, its persistence is also notable, with an estimated half-life in lakes exceeding 1.5 years. epa.gov

The stability of 1,2,3,7-TCDD is attributed to its chemical structure, which is resistant to biological and chemical breakdown. nih.govwaterquality.gov.au While photodegradation by ultraviolet light, including sunlight, can lead to its decomposition, this process can be slow and dependent on environmental conditions. cdc.govepa.gov In laboratory settings, the half-life of TCDD in soil has been observed to be around one year. oregonstate.edu However, under certain conditions, such as in the presence of an herbicide formulation and sunlight, the half-life on vegetation and soil can be significantly shorter, lasting only a few hours to a few days. oregonstate.edu Some studies have identified microorganisms, such as the fungus Penicillium sp. QI-1, that can degrade 2,3,7,8-TCDD under specific laboratory conditions. nih.gov

Bioaccumulation and Biomagnification in Ecological Systems

A defining characteristic of 1,2,3,7-TCDD is its high lipophilicity, meaning it readily dissolves in fats and oils. waterquality.gov.aunih.gov This property, coupled with its resistance to metabolic breakdown, leads to its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. nih.govwho.int More than 90% of human exposure to dioxins is through the consumption of contaminated food, particularly meat, dairy products, fish, and shellfish. who.intepa.gov

As 1,2,3,7-TCDD moves up the food chain, its concentration tends to increase at each trophic level, a phenomenon called biomagnification. epa.govwho.int This process is particularly significant in aquatic ecosystems. For example, studies in Lake Ontario have shown significant biomagnification of 2,3,7,8-TCDD between fish and fish-eating birds. epa.gov The biomagnification factor (BMF), which quantifies this increase, can be substantial. For instance, the log BMF for 2,3,7,8-TCDD from alewife to herring gulls in Lake Ontario was 1.51. epa.gov In a controlled study, mink fed a diet containing 1,2,3,4,6,7,8-HeptaCDD showed log BMFs ranging from 1.18 to 1.70. epa.gov

The bioaccumulation potential is often expressed as a bioaccumulation factor (BAF) or bioconcentration factor (BCF). Field studies in Maine rivers downstream of pulp and paper mills have yielded mean BAFs for 2,3,7,8-TCDD ranging from 11,500 to 24,600 for smallmouth bass fillets and from 78,500 to 106,000 for whole white suckers. nih.gov Laboratory studies have measured mean BCFs for fathead minnows at 29,200 on a dry weight basis and 5,840 on a wet weight basis over a 28-day exposure period. epa.gov

Bioaccumulation and Biomagnification Factors for TCDD and Related Compounds

Organism/Food ChainFactorValueSource
Alewife to Herring Gulls (Lake Ontario)Log BMF1.51 epa.gov
Mink (fed 1,2,3,4,6,7,8-HeptaCDD)Log BMF1.18 - 1.70 epa.gov
Smallmouth Bass (fillets, Maine rivers)Mean BAF11,500 - 24,600 nih.gov
White Sucker (whole body, Maine rivers)Mean BAF78,500 - 106,000 nih.gov
Fathead Minnows (28-day exposure)Mean BCF (dry wt)29,200 epa.gov
Fathead Minnows (28-day exposure)Mean BCF (wet wt)5,840 epa.gov

Distribution Across Environmental Compartments

Atmospheric Transport and Deposition (Gas and Particle Phases)

1,2,3,7-TCDD is released into the atmosphere primarily as an unintentional byproduct of combustion processes, including the burning of fossil fuels, wood, and the incineration of municipal and industrial waste. waterquality.gov.auepa.gov Once in the atmosphere, it can exist in both the vapor phase and adsorbed to particulate matter. epa.gov The partitioning between these two phases is a critical factor in its atmospheric transport and deposition. Due to its low vapor pressure, a significant portion of TCDD in the air is associated with dust or soil particles. cdc.gov

Atmospheric transport allows for the global distribution of dioxins, far from their original sources. who.int Removal from the atmosphere occurs through both wet and dry deposition. epa.govnih.gov Wet deposition involves the removal of TCDD from the air by precipitation, while dry deposition is the settling of particulate-bound TCDD onto surfaces.

Accumulation in Soil and Sediment

Due to its low water solubility and high affinity for organic matter, 1,2,3,7-TCDD strongly binds to soil and sediment particles. epa.govepa.gov This strong adsorption limits its mobility in soil, meaning it is not likely to leach into groundwater. epa.govepa.gov Consequently, soil and aquatic sediments act as major sinks and long-term reservoirs for TCDD in the environment. epa.govnih.gov

Studies of contaminated sites have shown that most of the TCDD tends to remain in the upper layers of the soil. For example, in Times Beach, Missouri, where roads were sprayed with TCDD-contaminated waste oils, the majority of the compound was found in the top 15 cm of soil years later. epa.gov Soil concentrations can vary widely, from background levels in the parts-per-trillion range to much higher concentrations in the parts-per-billion range at contaminated sites. nih.gov In Homebush Bay, Australia, surface sediments near historical industrial contamination contained around 3 µg/kg of 2,3,7,8-TCDD. waterquality.gov.au

Presence and Distribution in Aquatic Ecosystems

In aquatic environments, the very low water solubility of 1,2,3,7-TCDD dictates its distribution. waterquality.gov.au Most of the TCDD found in water is not dissolved but is instead associated with suspended particulate matter and bottom sediments. epa.gov This makes aquatic sediments a significant and ultimate sink for TCDD released into the environment. epa.gov

Concentrations of dioxins in water are generally very low. In relatively clean sites, concentrations of dioxins and related furans have been found to be between 1 and 5 pg/L, while more contaminated sites can have levels up to 100 pg/L. waterquality.gov.au Due to its strong binding to sediment, TCDD can persist for long periods, creating a source of exposure for bottom-dwelling organisms. nih.gov

Transfer into Biota and Food Chains (e.g., Plant Uptake, Animal Ingestion)

The transfer of 1,2,3,7-TCDD from the abiotic environment into living organisms is a critical step in its bioaccumulation and biomagnification. Plants can take up TCDD from contaminated soil through their roots, and it can then be translocated to the aerial parts of the plant. nih.gov One study showed that in Arabidopsis thaliana, TCDD uptake and accumulation in both roots and shoots occurred throughout the plant's life cycle. nih.gov

Animals are primarily exposed to TCDD through the ingestion of contaminated soil, sediment, or food. epa.gov For herbivores, this can occur through the consumption of plants that have taken up TCDD from the soil or have TCDD-laden dust deposited on their surfaces. Carnivores are then exposed by consuming these herbivores. This transfer through the food chain is the primary route of exposure for many animals, including humans. who.inttaylorfrancis.com The deposition of airborne TCDD onto forage, which is then consumed by cattle, has been identified as a significant pathway for human exposure through beef consumption. tandfonline.com

Plant Uptake of TCDD in Arabidopsis thaliana

TCDD Exposure Concentration (ng/L)TCDD Content in Roots (pg/g FW)TCDD Content in Shoots (pg/g FW)Source
1022.6 ± 1.514.4 ± 0.8 nih.gov
5071.3 ± 2.247.1 ± 1.4 nih.gov
10077.6 ± 2.454.2 ± 2.0 nih.gov

FW: Fresh Weight

Long-Range Environmental Transport Mechanisms

The environmental distribution of this compound (1,2,3,7-TCDD) and other dioxins is a global issue, extending far beyond their points of origin. epa.gov These persistent organic pollutants (POPs) are subject to various long-range transport mechanisms that facilitate their presence in even the most remote ecosystems, such as the Arctic. ca.govresearchgate.net The primary pathways for this extensive distribution include atmospheric transport, oceanic currents, and biotic transport.

Once released into the atmosphere, from sources such as industrial emissions and uncontrolled burning, dioxins can travel vast distances. epa.govepa.gov This atmospheric journey is influenced by the compound's semi-volatile nature, which allows it to exist in both the vapor phase and adsorbed to airborne particulate matter. This enables a process known as the "grasshopper effect," or global distillation, where the compounds evaporate in warmer regions, travel through the atmosphere, and then condense and deposit in cooler regions. This repeated cycle of volatilization and deposition facilitates their incremental movement towards the poles. Wildfires, especially in northern boreal forests, are increasingly recognized as a significant contributor to the atmospheric load and long-range transport of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) to remote areas like the Arctic. ca.govresearchgate.net

Oceanic currents also play a crucial role in the global dispersion of 1,2,3,7-TCDD. Due to its high hydrophobicity and low water solubility, this compound readily adsorbs to organic matter in sediments and suspended particles in the water column. epa.gov These contaminated particles can then be transported over long distances by ocean currents, leading to the contamination of marine environments far from the original source. Sediments in deep ocean trenches can act as long-term sinks for these compounds.

A third significant mechanism for the long-range transport of 1,2,3,7-TCDD is through the movement of migratory animals. researchgate.netutoronto.ca As a lipophilic compound, 1,2,3,7-TCDD bioaccumulates in the fatty tissues of organisms. nih.gov Migratory species, such as birds, fish, and marine mammals, can accumulate these compounds in contaminated feeding grounds and then transport them to other locations along their migratory routes, including remote and otherwise pristine environments. researchgate.netutoronto.ca This biotic transport can introduce significant amounts of these toxic compounds into new food webs when these animals are consumed by local predators or die and decompose. researchgate.net

Congener Profiles and Toxic Equivalency Factor (TEF) Application in Environmental Assessment

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) exist as a complex mixture of different individual compounds, known as congeners, in the environment. tandfonline.comnih.gov The specific distribution of these congeners in an environmental sample, such as soil, sediment, or biota, is referred to as the congener profile. tandfonline.comnih.govnih.govresearchgate.netusgs.gov This profile can vary depending on the source of the contamination and the environmental processes that have acted upon the mixture. nih.gov For instance, the congener profile in fish tissue may differ from that in the surrounding sediment due to differences in the bioaccumulation potential of individual congeners. usgs.gov

The table below presents the WHO 2005 TEF values for several PCDD congeners.

CongenerWHO 2005 TEF
2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD)1
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD)1
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD)0.1
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD)0.1
1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD)0.1
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD)0.01
Octachlorodibenzo-p-dioxin (B131699) (OCDD)0.0003

To apply this in an environmental assessment, the concentration of each individual congener in a sample is multiplied by its respective TEF to determine its Toxic Equivalent (TEQ) concentration. wikipedia.orggreenfacts.orgepa.govcdc.govornl.gov The TEQ for the entire mixture is then calculated by summing the individual TEQ values. wikipedia.orggreenfacts.orgepa.govcdc.govornl.gov This provides a single, integrated measure of the dioxin-like toxicity of the sample, expressed in terms of 2,3,7,8-TCDD equivalents. cdc.gov This TEQ value can then be used in risk assessments to evaluate potential harm to human health and the environment. wikipedia.org

The following table provides a representative example of a PCDD/F congener profile in a sediment sample and the calculation of the total TEQ.

CongenerConcentration (ng/kg)WHO 2005 TEFTEQ (ng/kg)
2,3,7,8-TCDD5.015.0
1,2,3,7,8-PeCDD15.0115.0
1,2,3,6,7,8-HxCDD50.00.15.0
1,2,3,4,6,7,8-HpCDD200.00.012.0
OCDD1500.00.00030.45
Total TEQ 27.45

Molecular Mechanisms of Aryl Hydrocarbon Receptor Activation by 1,2,3,7 Tetrachlorodibenzo P Dioxin

Non-Classical AhR Mechanisms

While the canonical AhR pathway, involving ligand binding, nuclear translocation, and dimerization with the AhR Nuclear Translocator (ARNT) to modulate gene expression, is well-established, emerging research highlights several non-classical signaling routes. nih.govnih.gov In these non-canonical pathways, the activated AhR interacts with a variety of other transcription factors and signaling molecules, which broadens the scope of its cellular effects. researchgate.net

One notable non-classical mechanism involves the interaction of AhR with proteins other than ARNT. For instance, the AhR can form a complex with Krüppel-like Factor 6 (KLF6), leading to epigenetic modifications and altered gene expression. nih.gov This interaction expands the repertoire of AhR target genes beyond those with traditional dioxin-responsive elements (DREs). nih.gov

Furthermore, the activated AhR can engage in crosstalk with other major signaling pathways. escholarship.org It can directly or indirectly influence the activity of transcription factors such as NF-κB and signaling proteins like Src kinase, protein kinase A (PKA), and calcium-dependent pathways. researchgate.net This crosstalk can result in the modulation of gene expression independently of DRE binding. researchgate.netresearchgate.net For example, the AhR can sequester other transcription factors, like RelA, or target them for degradation, thereby influencing their respective signaling cascades. researchgate.net The diversity of these non-classical mechanisms underscores the complexity of AhR biology and its role in mediating the effects of compounds like 1,2,3,7-TCDD. nih.gov

Influence on Cellular and Molecular Signaling Pathways

The interaction of 1,2,3,7-TCDD with cellular systems initiates a cascade of events that perturb numerous signaling pathways, leading to widespread effects on physiological processes.

Immunological System Regulation (e.g., T Cell Differentiation, Regulatory T Cells, Th17 Cells)

1,2,3,7-TCDD is a potent modulator of the immune system, primarily through its interaction with the AhR. nih.gov Its effects on T cell differentiation are particularly noteworthy. Activation of the AhR by TCDD generally inhibits the differentiation of CD4+ T cells into effector subsets such as T helper 1 (Th1), Th2, and Th17 cells. nih.govnih.gov

Conversely, TCDD exposure has been shown to promote the development and function of regulatory T cells (Tregs). nih.govnih.gov Sustained activation of the AhR by TCDD can increase the number of Treg cells. mdpi.com This induction of Tregs is a key mechanism behind the profound immunosuppression observed following TCDD exposure. nih.gov While transient AhR activation can promote Th17 cell differentiation and the production of IL-22, persistent activation by TCDD appears to favor the generation of Tregs. mdpi.com The modulation of T cell fate by AhR ligands is complex and appears to be dependent on the specific ligand, the cellular context, and the nature of the immune stimulus. escholarship.orgmdpi.com

T Cell TypeEffect of 1,2,3,7-TCDD ExposureMediating Receptor
Th1Inhibition of differentiationAhR
Th2Inhibition of differentiationAhR
Th17Inhibition of differentiation (sustained exposure)AhR
Regulatory T cells (Tregs)Induction/EnhancementAhR

Induction of Indoleamine 2,3-Dioxygenase 1 (IDO1) and IDO2

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that catabolizes the essential amino acid tryptophan and plays a crucial role in immune tolerance. nih.gov The expression of IDO1 can be induced by various stimuli, including inflammatory cytokines and activation of the AhR. nih.govnih.gov While direct studies on the induction of IDO1 and IDO2 specifically by 1,2,3,7-TCDD are part of a broader area of research, the established link between AhR activation and IDO expression is significant. Several compounds that act as AhR agonists have been shown to influence IDO activity. nih.gov Given that TCDD is a potent AhR agonist, it is plausible that it can modulate IDO expression, thereby contributing to its immunomodulatory effects. The induction of IDO in dendritic cells, for example, is a key mechanism for establishing peripheral tolerance. nih.gov

Global Transcriptional Changes and Gene Expression Profiling (e.g., Ovarian, Hepatic)

Exposure to 1,2,3,7-TCDD leads to extensive changes in gene expression in various tissues, most notably the liver and ovaries. nih.govnih.gov These alterations are largely mediated by the AhR, which, upon activation, can up- or down-regulate hundreds of genes. wikipedia.org

Ovarian Transcriptional Changes: In the ovary, TCDD has been shown to alter the expression of genes crucial for follicular development, steroidogenesis, and cell cycle regulation. nih.govfrontiersin.orgmdpi.com Microarray studies on zebrafish ovaries exposed to TCDD revealed significant changes in transcripts involved in glucose and lipid metabolism, immune response, and the regulation of transcription. nih.gov In human granulosa cells, TCDD exposure led to the differential expression of numerous small non-coding RNAs (sncRNAs), including microRNAs, which are involved in regulating cellular development, growth, and proliferation. mdpi.com These transcriptional changes are thought to underlie TCDD's disruptive effects on ovarian function. nih.gov

Hepatic Gene Expression Profiling: The liver is a primary target for TCDD toxicity, and this is reflected in widespread changes in gene expression. nih.govnih.gov Studies in mice have identified hundreds of differentially expressed genes in the liver following TCDD exposure. nih.govelsevierpure.com These genes are involved in a variety of pathways, including xenobiotic metabolism (e.g., Cyp1a1, Cyp1b1), lipid metabolism, inflammation, and cell proliferation. nih.govillinois.edunih.gov For instance, TCDD has been shown to dose-dependently repress the expression of genes involved in one-carbon metabolism, such as Mat1a and Bhmt, which can contribute to the development of steatosis and steatohepatitis. nih.gov Furthermore, co-exposure to TCDD and other environmental contaminants can lead to non-additive changes in hepatic gene expression, highlighting the complexity of mixture effects. nih.govelsevierpure.com

TissueAffected Biological Processes (Based on Gene Expression)Key Genes/Pathways Modulated
OvaryFollicular development, steroidogenesis, cell cycle, metabolismCYP1A1, CYP1B1, genes related to glucose/lipid metabolism, various sncRNAs
LiverXenobiotic metabolism, lipid metabolism, inflammation, one-carbon metabolismCyp1a1, Cyp1b1, Mat1a, Bhmt, genes in eicosanoid biosynthesis pathways

Impact on Ovarian Follicular Development Processes

1,2,3,7-TCDD exerts significant disruptive effects on ovarian follicular development, a process critical for female fertility. frontiersin.org Exposure to TCDD has been linked to a reduction in the number of developing follicles at various stages. frontiersin.orgnih.gov

Mechanistically, TCDD is thought to interfere with follicular development through several avenues. It can alter the expression of genes that regulate cell proliferation and apoptosis within the follicle. frontiersin.orgmdpi.com For example, in porcine granulosa cells, TCDD has been shown to modify the expression of genes involved in cell cycle control and follicular atresia. mdpi.com Furthermore, TCDD can disrupt the intricate endocrine signaling required for normal folliculogenesis. frontiersin.orgnih.gov It has been shown to alter the production of crucial steroid hormones, such as estradiol (B170435), by affecting the expression and activity of steroidogenic enzymes like aromatase (CYP19A1). illinois.eduresearchgate.net Studies in rats have demonstrated that TCDD can block or reduce ovulation, likely by inhibiting the proliferation of granulosa cells. frontiersin.org The compound may also compromise ovarian function by attenuating the responsiveness of follicles to gonadotropins. nih.govnih.gov

Modulation of Cardiac Muscle Growth in Embryonic Systems

Exposure to dioxins during embryonic development has been shown to have significant consequences for cardiac muscle growth and development. While much of the research has focused on the most potent congener, 2,3,7,8-TCDD, the mechanisms are largely applicable to other toxic dioxins, including 1,2,3,7-TCDD, through the activation of the aryl hydrocarbon receptor (AhR).

Studies in avian and murine models have demonstrated that AhR activation by dioxins during embryogenesis can lead to a range of cardiac abnormalities. In murine embryos, exposure to TCDD has been associated with a dose-related decrease in the heart-to-body weight ratio. dioxin2023.org This is accompanied by a reduction in the proliferation of cardiomyocytes, the muscle cells of the heart. dioxin2023.org These findings suggest a direct inhibitory effect on the growth of the developing heart muscle.

Further research in chick embryos has elucidated some of the underlying molecular changes. Dioxin exposure was found to reduce myocardial hypoxia, a condition of low oxygen in the heart tissue that is a critical signal for normal coronary vessel development. usda.govpageplace.de This interference is linked to a decrease in the expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor-A (VEGF-A). usda.gov Both HIF-1α and VEGF-A are essential for the formation of new blood vessels, and their suppression can impair the development of the coronary arteries that supply the heart muscle with oxygen and nutrients. usda.gov The combination of in utero and lactational exposure in mice has been shown to result in postnatal cardiac hypertrophy (an increase in heart size) and bradycardia (a slower than normal heart rate), which could elevate the risk of cardiovascular disease later in life. dioxin2023.org

Table 1: Effects of TCDD on Embryonic Cardiac Development

Parameter Observed Effect Affected Molecular Pathways Reference
Heart-to-Body Weight Ratio Decreased in fetal mice - dioxin2023.org
Cardiomyocyte Proliferation Reduced in fetal mouse hearts - dioxin2023.org
Myocardial Hypoxia Reduced in chick embryos HIF-1α signaling usda.gov
Gene Expression Decreased HIF-1α and VEGF-A VEGF signaling usda.gov

Interference with Estrogen-Regulated Signal Transduction Pathways

1,2,3,7-TCDD, through its activation of the AhR, exhibits significant anti-estrogenic activity by interfering with estrogen-regulated signal transduction pathways. This crosstalk between the AhR and estrogen receptor (ER) signaling pathways can disrupt normal hormonal balance and function.

The primary mechanism of this interference involves the activated AhR directly interacting with the estrogen receptor alpha (ERα). This interaction prevents the ERα from binding to its specific DNA recognition sites, known as estrogen response elements (EREs), on target genes. taas.geepa.gov This blockade of ERα binding to EREs leads to a decrease in the transcription of estrogen-inducible genes. epa.govresearchgate.net For instance, a notable decrease in the messenger RNA (mRNA) levels of genes like cathepsin D has been observed following TCDD exposure, without any alteration in the levels of ER mRNA itself. epa.govresearchgate.net

This anti-estrogenic effect is dependent on a functional AhR, as demonstrated in mutant cell lines lacking a functional AhR, where TCDD fails to exert its antiestrogenic effects. epa.govresearchgate.net Reciprocally, treatment with estradiol has been shown to block the TCDD-induced expression of genes like CYP1A1, which are regulated by the AhR. This is due to the liganded ER interfering with the binding of the AhR to its own response elements, known as xenobiotic response elements (XREs). epa.govresearchgate.net

Furthermore, TCDD can disrupt estrogen signaling through the protein phosphorylation pathway. In studies on adipose tissue, TCDD was found to abolish the stimulatory effect of estradiol on tyrosine kinase (TK) and protein kinase A (PKA) in mature females, and potentiate the negative effect of estradiol on these kinases in immature females. publications.gc.ca TCDD also decreased the binding of estradiol to both cytosolic and nuclear estrogen receptors. publications.gc.ca

Table 2: Mechanisms of TCDD Interference with Estrogen Signaling

Mechanism Description Key Molecules Involved Reference
Transcriptional Interference Activated AhR prevents ERα from binding to EREs, reducing transcription of estrogen-responsive genes. AhR, ERα, EREs taas.geepa.gov
Reciprocal Inhibition Liganded ER interferes with AhR binding to XREs, blocking TCDD-induced gene expression. ER, AhR, XREs epa.gov
Disruption of Kinase Activity TCDD alters the activity of key kinases (TK, PKA) in the estrogen signaling cascade. TK, PKA publications.gc.ca

Stochastic Modeling of Nuclear Receptor-Mediated Gene Expression

The activation of gene expression by nuclear receptors like the AhR is an inherently stochastic process, meaning it involves random fluctuations. Stochastic models are valuable tools for understanding the dynamics of these processes, and the interaction of 1,2,3,7-TCDD with the AhR provides a key example of ligand-induced gene regulation.

Upon binding a ligand such as TCDD, the AhR translocates from the cytoplasm to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT) protein. epa.govnih.gov This AhR/ARNT complex then binds to specific DNA sequences known as dioxin response elements (DREs), which typically contain the core motif 5′-GCGTG-3′, to initiate the transcription of target genes. epa.gov

Predictive machine learning models have been developed to understand the genome-wide binding of the AhR. epa.gov These models reveal that while the DRE motif is crucial, AhR binding is highly tissue-specific, and most DREs in accessible chromatin are not bound by the TCDD-activated AhR. epa.gov This highlights the complexity of gene regulation beyond simple motif recognition.

Interestingly, TCDD can also regulate the expression of its own receptor. In vivo studies in rats have shown that TCDD can lead to a 2- to 3-fold increase in cytosolic AhR levels. This up-regulation is associated with an increase in AhR mRNA, suggesting a pre-translational mechanism where the ligand enhances the expression of its own receptor. This feedback loop adds another layer of complexity to the modeling of AhR-mediated gene expression.

The development of reporter transgenic mice, where a luciferase gene is expressed in response to estrogenic signals, has allowed for the in vivo imaging of the effects of TCDD on estrogen signaling in various tissues. taas.ge Such models have revealed that TCDD can have both estrogenic and anti-estrogenic effects in different tissues within the same individual, underscoring the importance of tissue context in modeling nuclear receptor-mediated gene expression. taas.ge

Table 3: Factors in Modeling TCDD-Mediated Gene Expression

Factor Role in Gene Expression Modeling Implication Reference
AhR/ARNT Heterodimer The primary transcriptional activator complex. Core component of the activation model. epa.govnih.gov
Dioxin Response Elements (DREs) Specific DNA binding sites for the AhR/ARNT complex. Key predictor of potential gene targets. epa.gov
Tissue-Specific Factors Determine the accessibility of DREs and the binding of AhR. Essential for accurate prediction of in vivo binding. epa.gov
AhR Up-regulation TCDD can increase the expression of its own receptor. Introduces a positive feedback loop in the system.

Environmental Monitoring and Analytical Methodologies for 1,2,3,7 Tetrachlorodibenzo P Dioxin

Sampling Techniques for Environmental Media

Accurate determination of 1,2,3,7-TCDD concentrations begins with representative sampling from environmental media. The choice of sampling technique depends on the monitoring objectives, the environmental matrix (e.g., air, water, soil, industrial emissions), and the expected concentration levels.

The selection between long-term and short-term monitoring strategies is dictated by the need to understand either continuous emission trends or specific event-related releases of 1,2,3,7-TCDD.

Short-term monitoring typically involves collecting samples over a period of a few hours, such as the standard six to eight-hour sampling required by many regulations for compliance testing of industrial emissions. service.gov.ukenvirotech-online.com This approach provides a "snapshot" of the emissions at a specific time but may not be representative of the full operational cycle of a facility. youtube.com Short-term sampling is often manually intensive and requires skilled personnel. envirotech-online.com

Long-term monitoring , on the other hand, involves continuous sampling over extended periods, ranging from days to several weeks (e.g., 14 to 28 days). service.gov.ukopsis.se This approach provides a more accurate and representative average of emissions over time, capturing fluctuations due to changes in industrial processes or fuel composition. envirotech-online.com Automated systems are often employed for long-term monitoring, reducing the need for constant on-site supervision. envirotech-online.com The Adsorption Method for Sampling of Dioxins and Furans (AMESA) is an example of an automated system designed for long-term sampling. envirotech-online.comwikipedia.org

Monitoring ApproachTypical DurationAdvantagesDisadvantages
Short-Term 6-8 hoursProvides a snapshot for compliance testing.May not be representative of long-term emissions. youtube.com
Long-Term Days to weeks (e.g., 14-28 days)Provides a more accurate average emission level. envirotech-online.comRequires automated systems.

Isokinetic sampling is a crucial technique for obtaining representative samples of particulates and aerosols from a moving gas stream, such as in an industrial stack. service.gov.uk This method ensures that the velocity of the gas entering the sampling nozzle is equal to the velocity of the gas in the stack. service.gov.ukwikipedia.org Maintaining isokinetic conditions is vital because if the sampling velocity is too low, larger particles will be over-sampled, and if it is too high, they will be under-sampled. This principle is essential for accurately determining the concentration of particle-bound 1,2,3,7-TCDD in emissions. mpcb.gov.in Automated systems for long-term monitoring, like the AMESA and GT90 Dioxin+ systems, are designed to automatically adjust the sampling flow rate to maintain isokinetic conditions. youtube.comwikipedia.org

A widely used method for capturing gaseous 1,2,3,7-TCDD and other dioxins from gas streams involves the use of cartridges filled with an adsorbent resin. wikipedia.org The sample gas is drawn through the cartridge, where the dioxins are trapped on the resin. wikipedia.org

A common adsorbent material is a styrene-divinylbenzene copolymer resin , such as Amberlite® XAD-2. sigmaaldrich.comsigmaaldrich.com This nonionic, macroreticular resin effectively adsorbs hydrophobic compounds like 1,2,3,7-TCDD. sigmaaldrich.com The sampling train typically includes a pre-filter (often quartz wool) to remove particulate matter, followed by the resin cartridge. wikipedia.orgmpcb.gov.in The gas sample is often cooled to condense and remove water vapor before it passes through the resin. wikipedia.org After the sampling period, the cartridge is sent to a laboratory for analysis. envirotech-online.comwikipedia.org This method is advantageous as it can capture dioxins present in gaseous, solid, and liquid phases. envirotech-online.com

ComponentFunction
Titanium Probe Extracts a sample from the gas stream. wikipedia.org
Quartz Wool Pre-filter Removes particulate matter. wikipedia.orgmpcb.gov.in
Adsorbent Resin Cartridge (e.g., XAD-2) Traps gaseous dioxins. wikipedia.orgsigmaaldrich.com
Cooling System Condenses and removes water vapor. wikipedia.org

Environmental Biomonitoring Studies

Environmental biomonitoring utilizes living organisms to assess environmental contamination. For persistent organic pollutants like 1,2,3,7-Tetrachlorodibenzo-p-dioxin (TCDD) and its related compounds, biomonitoring is a critical tool for understanding their prevalence, transport, and accumulation in ecosystems. Organisms can accumulate pollutants over time, providing an integrated measure of bioavailability that may not be captured by single-point measurements of air, water, or soil.

Air and Emission Monitoring

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are released into the atmosphere primarily as unintentional by-products of combustion and various industrial processes. epa.govnih.gov Key emission sources include the incineration of municipal and industrial waste, the burning of fossil fuels and wood, and processes in the chemical and metallurgical industries. epa.govnih.gov

Monitoring of ambient air and direct emissions is essential for quantifying the release of these compounds into the environment. Air sampling is conducted to assess the presence of TCDD and its congeners, which can exist in both the vapor phase and adsorbed to particulate matter. nih.gov The distribution between these phases is influenced by factors such as temperature and the specific congener's physical-chemical properties. nih.gov Analysis of air samples from urban and industrial areas reveals characteristic congener profiles that can offer clues to their origin. For instance, studies in urban areas often show octachlorodibenzo-p-dioxin (B131699) (OCDD) as a prevalent congener in the ambient air. nih.gov

Emission monitoring from sources like municipal solid waste incinerators (MSWIs) provides crucial data on the direct input of dioxins into the atmosphere. aaqr.org These studies help in assessing the effectiveness of emission control technologies and ensuring compliance with environmental regulations.

Biological Matrix Monitoring (e.g., Mosses, Eggs, Human Samples)

Biological matrices serve as effective long-term indicators of dioxin contamination due to the bioaccumulative nature of these lipophilic (fat-soluble) compounds.

Mosses and Lichens: Mosses and lichens are widely used as biomonitors for atmospheric deposition because they lack a true root system and absorb nutrients—and contaminants—directly from the air and precipitation. nih.govmdpi.comnih.gov Their analysis can provide a spatially detailed map of deposition patterns for pollutants, including dioxins, across different landscapes, from remote forests to industrial regions. nih.govresearchgate.net This method is advantageous for assessing long-term, cumulative deposition. nih.gov

Bird Eggs: The eggs of fish-eating birds, such as gulls and kestrels, are valuable for monitoring contamination in aquatic and terrestrial food webs. nih.gov As predators high on the food chain, these birds accumulate pollutants from their diet, which are then transferred to their eggs. Analysis of congener concentrations in eggs provides an integrated measure of the bioavailability of dioxins in the local ecosystem. nih.gov

Human Samples: Monitoring of human tissues, particularly blood serum and breast milk, provides a direct measure of human body burden. nih.govnih.gov Since dioxins accumulate in fatty tissues, breast milk serves as a significant indicator of maternal exposure and a pathway of transfer to infants. nih.gov Studies have measured dioxin levels in human milk from populations in various regions, revealing exposure patterns linked to diet and local environmental sources. nih.gov For example, a study in Kazakhstan found elevated 2,3,7,8-TCDD levels in breast milk from women living near areas of historical pesticide use. nih.gov

Below is a table summarizing findings from various biomonitoring studies.

Interactive Table: Dioxin Concentrations in Various Biological Samples

Sample MatrixSpecies/PopulationLocationCongener/MeasureConcentration (pg/g lipid weight)Reference
Breast MilkHuman (Primiparae)Kazakhstan (Zone A)2,3,7,8-TCDD (Mean)53 nih.gov
Breast MilkHuman (Primiparae)Kazakhstan (Zone B)2,3,7,8-TCDD (Mean)21 nih.gov
Breast MilkHuman (Primiparae)Kazakhstan (Overall)2,3,7,8-TCDD (Max)208 nih.gov
Carp EggsCommon CarpRocky Mountain Arsenal, USATCDD-EQ (Mean)0 - 8.5 nih.gov
Kestrel EggsAmerican KestrelRocky Mountain Arsenal, USATCDD-EQ (Mean)2.4 - 18 nih.gov
Owl LiversGreat Horned OwlRocky Mountain Arsenal, USATCDD-EQ (Mean)17 - 130 nih.gov

Note: TCDD-EQ (Toxic Equivalents) represents the total dioxin-like activity of the mixture, expressed as an equivalent concentration of 2,3,7,8-TCDD.

Data Interpretation and Source Identification in Monitoring

Analyzing the concentration of a single dioxin congener is often insufficient for environmental assessment. Advanced data interpretation techniques are required to identify pollution sources and understand complex environmental patterns.

Congener Distribution Analysis for Source Tracing

Different emission sources have characteristic "fingerprints" or "profiles" based on the relative proportions of the 17 toxic 2,3,7,8-substituted PCDD and PCDF congeners. aaqr.orgdiva-portal.org By analyzing the congener profile in an environmental sample (such as soil, sediment, or biota) and comparing it to the known profiles of potential sources, it is possible to trace the contamination back to its origin. diva-portal.orgnih.gov

For example, emissions from municipal waste incinerators often have a high proportion of PCDFs relative to PCDDs. aaqr.org In contrast, contamination related to the historical production of certain chlorinated phenols, like 2,4,5-Trichlorophenol (B144370), is characterized by a high relative abundance of 2,3,7,8-TCDD. researchgate.net This method has been successfully used to differentiate between contributions from industrial activities, combustion sources, and background contamination in complex environments like river systems. diva-portal.orgresearchgate.net However, environmental processes like photolytic degradation can alter these profiles after release, which must be considered during data interpretation. nih.gov

Application of Receptor Models (e.g., Principal Component Analysis, PMF)

Receptor models are statistical tools used to analyze complex environmental data sets and apportion contamination to its sources without needing direct emission measurements from every source. epa.govyoutube.com

Principal Component Analysis (PCA): PCA is an exploratory multivariate statistical technique that reduces the complexity of a large dataset by transforming it into a smaller set of variables called principal components. diva-portal.orgdioxin20xx.org In the context of dioxin monitoring, PCA can be used to group samples with similar congener profiles, revealing patterns and identifying distinct clusters that may correspond to different sources or geographical areas. dioxin20xx.orgresearchgate.net For instance, PCA has been used to differentiate between dioxin patterns in soils from river floodplains and those associated with background combustion sources. dioxin20xx.org

Positive Matrix Factorization (PMF): PMF is an advanced receptor model that decomposes a matrix of sample data into two matrices: one representing source profiles (fingerprints) and another representing the contribution of each source to each sample. epa.govresearchgate.net A key advantage of PMF is that it constrains the results to be non-negative, which is physically more realistic since source contributions cannot be negative. epa.gov The model has been widely applied to apportion sources of various air and water pollutants, including dioxins. diva-portal.orgrsc.orgresearchgate.net By analyzing the congener concentrations across numerous samples, a PMF model can identify the number of significant sources contributing to the pollution and determine the chemical profile of each source. diva-portal.orgepa.gov

These models are powerful tools for environmental forensics, helping to untangle the contributions of multiple sources in contaminated areas and guide targeted remediation efforts. diva-portal.orgtandfonline.com

Remediation Strategies and Technologies for 1,2,3,7 Tetrachlorodibenzo P Dioxin Contamination

Bioremediation Approaches

Bioremediation leverages the metabolic processes of microorganisms to transform or degrade hazardous compounds into less harmful substances. For dioxins, including 1,2,3,7-TCDD, these strategies primarily involve harnessing the capabilities of specialized bacteria and fungi. researchgate.netnih.gov The goal is to either completely mineralize the compound or convert it into less chlorinated, and thus less toxic, products. researchgate.net Bioaugmentation, the introduction of specific microbial strains to a contaminated site, and biostimulation, the addition of nutrients to encourage the growth of indigenous degrading populations, are key technologies in this field. nih.gov

Microbial Degradation and Biotransformation

The microbial degradation of dioxins can occur through several pathways, broadly categorized as aerobic oxidation and anaerobic reductive dechlorination. researchgate.netjst.go.jp Aerobic bacteria often utilize powerful enzymes called dioxygenases to initiate the breakdown of the aromatic ring structure. jst.go.jp Under anaerobic conditions, a process known as reductive dechlorination can occur, where microorganisms sequentially remove chlorine atoms from the dioxin molecule. researchgate.netdss.go.th This process is significant because less chlorinated congeners are generally more susceptible to subsequent aerobic degradation. researchgate.net While much of the research has focused on the highly toxic 2,3,7,8-TCDD, the principles of microbial biotransformation are applicable to other congeners like 1,2,3,7-TCDD. nih.govtandfonline.comnih.gov

Fungal and Bacterial Degradation Mechanisms

Fungal Mechanisms: Fungi, particularly white-rot fungi, possess potent extracellular enzymes like laccases and peroxidases. researchgate.netjst.go.jp These non-specific enzymes are part of the fungus's natural system for degrading lignin, a complex polymer in wood. Their lack of specificity allows them to also attack a wide range of persistent organic pollutants, including dioxins. dss.go.thnih.gov The degradation process often involves the cleavage of the ether bonds of the dioxin molecule. dss.go.th

Bacterial Mechanisms: Bacteria employ different strategies. Under aerobic conditions, bacteria like Sphingomonas wittichii RW1 use dioxygenase enzymes to attack the aromatic rings of dioxins, leading to ring cleavage and eventual mineralization. nih.govdoe.govsemanticscholar.org In anaerobic environments, specific bacteria, such as those from the Dehalococcoides genus, can use chlorinated dioxins as electron acceptors in a process called "dehalorespiration," systematically removing chlorine atoms. researchgate.netresearchgate.net This reductive dechlorination is a critical first step for the breakdown of highly chlorinated dioxins. researchgate.net

Specific Microbial Strains for 1,2,3,7-Tetrachlorodibenzo-p-dioxin Degradation

While several microbial species have been identified for their dioxin-degrading capabilities, specific data for 1,2,3,7-TCDD is limited. The substrate specificity of microbial enzymes is very high, and the degradation of one congener does not guarantee the degradation of another.

Microbial StrainTarget Dioxin Congener(s) in StudiesRelevance to 1,2,3,7-TCDD
Penicillium sp. QI-1 2,3,7,8-TCDD jst.go.jpnih.govdoe.govd-nb.infoNo specific data available for 1,2,3,7-TCDD degradation.
Geobacillus sp. UZO 2,3,7,8-TCDD researchgate.netNo specific data available for 1,2,3,7-TCDD degradation.
Sphingomonas wittichii RW1 Dibenzo-p-dioxin (B167043), Dibenzofuran, 2-Chlorodibenzo-p-dioxin, 1,2,3-Trichlorodibenzo-p-dioxin, 1,2,3,4-TCDD, 1,2,3,4,7,8-HxCDD nih.govdoe.govresearchgate.netStudies have shown that S. wittichii RW1 did not transform 1,2,3,7,8-pentachlorodibenzo-p-dioxin, indicating that the specific chlorine substitution pattern of 1,2,3,7-TCDD may also render it resistant to degradation by this strain's enzymatic system. researchgate.net
Phanerochaete chrysosporium 2,3,7,8-TCDDNo specific data available for 1,2,3,7-TCDD degradation.

It is evident that research has predominantly focused on the most toxic isomer, 2,3,7,8-TCDD. The degradation capability for the specific 1,2,3,7-TCDD congener by these strains has not been documented in the reviewed literature. The importance of the chlorine substitution pattern is highlighted by the inability of Sphingomonas wittichii RW1 to attack the 1,2,3,7,8-pentaCDD congener. researchgate.net

Biochemical Degradation Pathways and Intermediate Metabolites

The biochemical pathways for dioxin degradation are congener-specific.

Aerobic Pathway: For some TCDD isomers, like 1,2,3,4-TCDD, aerobic degradation by strains such as Sphingomonas wittichii RW1 is initiated by a dioxygenase enzyme. This enzyme introduces hydroxyl groups onto the aromatic ring, leading to an unstable intermediate that undergoes ring cleavage. nih.gov Subsequent steps further break down the molecule.

Anaerobic Pathway: Reductive dechlorination is the primary anaerobic pathway. For example, Dehalococcoides sp. strain CBDB1 has been shown to dechlorinate 1,2,3,4-TCDD. researchgate.netresearchgate.net This process involves the removal of chlorine atoms, leading to the formation of lesser-chlorinated dioxins. For instance, the dechlorination of some tetrachlorodibenzo-p-dioxin isomers can lead to the formation of di- and monochlorinated dioxins. dss.go.thcluin.org

Fungal Pathway: Fungi can degrade dioxins into metabolites such as dichlorocatechols. For example, the degradation of 2,3,7,8-TCDD by some fungi has been shown to produce 4,5-Dichlorocatechol. scialert.net

Specific intermediate metabolites for the degradation of 1,2,3,7-TCDD are not well-documented in existing research.

Influencing Factors for Biodegradation Efficiency

The success of bioremediation is highly dependent on environmental conditions that affect microbial growth and enzymatic activity.

Redox Conditions: The presence or absence of oxygen is a critical factor. Aerobic degradation pathways require oxygen, while anaerobic dechlorination occurs in oxygen-depleted (anoxic) environments. researchgate.net Sequential anaerobic-aerobic treatment can be an effective strategy, where anaerobic conditions first dechlorinate the compound, making it more amenable to aerobic degradation. tandfonline.comnih.gov

Primary Substrates: The presence of other carbon and energy sources can significantly impact dioxin degradation. In some cases, the addition of a primary substrate can stimulate the growth of a microbial community that then co-metabolizes the target pollutant. However, studies on 2,3,7,8-TCDD have shown that adding certain carbon sources can slow down or even stop the degradation process, possibly because the microbes prefer the more easily accessible food source. nih.govnih.govfrontiersin.org Degradation may be stimulated in communities adapted to starvation conditions. nih.govnih.govfrontiersin.org

Bioavailability Enhancement: Dioxins are hydrophobic and bind tightly to soil and sediment particles, which limits their availability to microorganisms. nih.gov Surfactants can be used to increase the solubility and bioavailability of dioxins. However, the addition of surfactants like Tween-80 has shown mixed results, in some cases stimulating methane-producing microbes more than the desired dioxin-dechlorinating bacteria. tandfonline.comnih.gov The use of agents like carboxymethylcellulose (CMC) to coat nanoscale zero-valent iron (nZVI) has been explored to enhance degradation by preventing direct lethal contact between bacteria and nZVI particles while promoting the necessary reducing conditions. tandfonline.comnih.gov

Bioaugmentation Strategies

Bioaugmentation involves introducing non-native microorganisms with specific degradation capabilities to a contaminated site to supplement the indigenous microbial population. nih.gov This strategy is considered for sites where the native microbial community lacks the ability to degrade the target contaminant. For dioxins, this could involve inoculating soil with cultures known to perform reductive dechlorination or aerobic degradation. nih.govnih.gov For example, sediment cultures enriched on other chlorinated compounds like dichlorobenzene have shown enhanced dechlorination of 2,3,7,8-TCDD, suggesting that phylotypes within the Dehalococcoidia class could be candidates for bioaugmentation. cluin.orgnih.gov The success of bioaugmentation depends on the survival and activity of the introduced strains in the competitive and potentially harsh environment of the contaminated site.

Physicochemical Remediation Technologies

Physicochemical remediation technologies for this compound (1,2,3,7-TCDD) contamination encompass a range of methods that use physical and chemical processes to treat and detoxify contaminated materials. These technologies are critical for managing the risks associated with this highly toxic and persistent compound.

Sequestration by Activated Carbon Amendments

Sequestration using activated carbon (AC) is a promising in-situ remediation strategy for soils and sediments contaminated with dioxins. This technology focuses on reducing the bioavailability of 1,2,3,7-TCDD rather than its destruction.

Detailed Research Findings: Research has demonstrated that amending contaminated soils and sediments with activated carbon can effectively reduce the uptake of dioxins by various organisms. nih.gov Studies have shown that AC amendments predictably lower the concentrations of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) in water and decrease bioaccumulation in aquatic organisms and earthworms. nih.gov

A key study investigated the effectiveness of AC in reducing the bioavailability of 2,3,7,8-TCDD, the most toxic dioxin congener, in a mammalian model. nih.govnih.gov In this research, TCDD was adsorbed onto a microporous activated carbon. nih.gov The results provided direct evidence that activated carbon can sequester TCDD in a form that eliminates its bioavailability to mammals, supporting the use of AC amendments as a low-cost alternative to traditional remediation methods like capping and dredging. nih.gov

ParameterResultReference
Technology Sequestration by Activated Carbon nih.govnih.gov
Target Contaminant 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) nih.govnih.gov
Mechanism Adsorption and reduction of bioavailability nih.govnih.gov
Key Finding Eliminates bioavailability to mammals nih.gov
Application In-situ remediation of contaminated soils and sediments nih.govnih.gov

Advanced Oxidation Processes (AOPs) (e.g., Ozonation, Photocatalysis)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Several AOPs, including photolysis and photocatalysis, have been recognized as effective methods for the destruction of PCDD/Fs in contaminated waters. nih.gov

Detailed Research Findings: While AOPs show high efficacy in oxidizing a wide range of contaminants, it is crucial to carefully select operating conditions to prevent the formation of harmful by-products, especially when precursors to PCDD/Fs or chlorine are present. nih.gov Research has highlighted the potential for both remediation and formation of PCDD/Fs during the application of AOPs, emphasizing the need for detailed assessment of these technologies. nih.gov

Photolysis and Gamma-Radiolysis

Photolysis and gamma-radiolysis are degradation techniques that utilize light and gamma rays, respectively, to break down hazardous compounds like 1,2,3,7-TCDD. nih.gov

Detailed Research Findings: Studies have investigated the photochemical transformation of 2,3,7,8-TCDD in aqueous solutions using UV light. One study achieved a photochemical mass balance of 92-99% and identified the formation of various photoproducts, including chlorinated dihydroxybiphenyls and phenoxyphenols, alongside dechlorination products. nih.gov This indicates that photochemical conversion is a complex process with multiple pathways. nih.gov The photolysis half-life of TCDD at the water's surface is estimated to be between 21 hours in summer and 118 hours in winter, though this rate decreases with water depth. epa.gov

Gamma-radiolysis has also been explored as a method for decomposing TCDD. nih.gov The effectiveness of this method can be influenced by the solvent used. clu-in.org

Dechlorination with Zero-Valent Metals

Reductive dechlorination using zero-valent metals, particularly zero-valent iron (ZVI) and zero-valent zinc (ZVZ), is a technology being developed for the detoxification of chlorinated organic compounds. nih.govnih.gov

Detailed Research Findings: Research on the dechlorination of 1,2,3,4-TCDD using zero-valent zinc demonstrated that it is a suitable agent for rapidly reducing highly chlorinated PCDDs to less or non-chlorinated products. nih.gov The process was found to be stepwise, with 1,2,3,4-TCDD completely dechlorinated to dibenzo-p-dioxin (DD) through various trichloro- and dichloro-dibenzo-p-dioxin intermediates. nih.gov The half-life for 1,2,3,4-TCDD in this system was observed to be 0.56 hours. nih.gov The reactivity for dechlorination at iron sites adjacent to sulfur atoms in sulfidated ZVI follows the order of trans-DCE ≈ TCE > cis-DCE > PCE. nih.gov

MetalReactivity with Chlorinated CompoundsReference
Zero-Valent Zinc (ZVZ) Rapidly reduces highly chlorinated PCDDs nih.gov
Zero-Valent Iron (ZVI) Enhanced selectivity and reactive lifetime with sulfidation nih.gov

Thermal Treatment Methodologies

Thermal treatment involves the use of high temperatures to destroy or detoxify contaminants. Incineration is a well-established thermal technology for dioxin-contaminated materials. nih.govclu-in.org

Detailed Research Findings: Incineration has been successfully used to remediate sites with high levels of dioxin contamination. For example, over 37,000 tons of dioxin-contaminated soil and materials from Times Beach were incinerated, with the resulting ash disposed of on-site. nih.gov The EPA's mobile incineration system has demonstrated the ability to achieve a residual concentration of 1 ppb or lower for 2,3,7,8-TCDD in treated soils. epa.gov Temperature and residence time are the primary factors influencing the efficiency of TCDD removal. epa.gov

Another thermal treatment approach involves the reaction of TCDD with calcium (Ca)-based sorbents. Studies simulating this process showed that at temperatures between 160-300 °C, 50% to 100% of 1,2,3,4-TCDD was converted to higher molecular weight chlorinated products. acs.org This suggests a potential alteration of the TCDD molecule, which could lead to a significant reduction in toxicity. acs.org

Thermal TechnologyKey FindingReference
Incineration Can reduce TCDD concentrations in soil to below 1 ppb. nih.govepa.gov
Reaction with Ca-based Sorbents Converts TCDD to higher molecular weight chlorinated products at 160-300 °C. acs.org

Integrated and Combined Remediation Approaches

Due to the recalcitrant nature of 1,2,3,7-TCDD, integrated remediation approaches that combine different technologies are being developed to achieve more effective and complete degradation. nih.gov

Detailed Research Findings: One study developed an integrated hybrid process for the removal of 2,3,7,8-TCDD. nih.gov This process involved an initial reductive dechlorination step using palladized iron nanoparticles (Pd/nFe) under anoxic conditions, which completely dechlorinated the TCDD to dibenzo-p-dioxin (DD). nih.gov This was followed by a subsequent oxidative biomineralization step using the dioxin-degrading microorganism Sphingomonas wittichii RW1 under aerobic conditions to degrade the DD. nih.gov This represents the first reported integrated hybrid degradation method for 2,3,7,8-TCDD. nih.gov

Another approach could involve combining thermal desorption with other technologies like UV photolysis. clu-in.org

Site Characterization and Remediation Planning

The successful remediation of sites contaminated with this compound (1,2,3,7-TCDD) and other dioxin-like compounds hinges on a meticulously planned and executed site characterization. This initial phase is critical for understanding the nature and extent of contamination, which in turn informs the development of an effective remediation strategy.

The process of site characterization begins with establishing Data Quality Objectives (DQOs). These objectives define the type, quality, and quantity of data needed to support decision-making throughout the remediation process. epa.gov This involves a systematic planning approach to ensure that the collected data is sufficient for risk assessment and for evaluating potential remedial actions. epa.gov

A crucial element of site characterization is the development of a robust sampling design. epa.gov For dioxin-contaminated soils, an approach known as incremental composite sampling (ICS) is often employed to obtain a more representative sample from a given area. epa.gov This method involves collecting numerous small increments of soil over a defined area, which are then combined to form a single sample for analysis.

Once the site has been thoroughly characterized, the remediation planning phase can commence. A key component of this phase is the establishment of cleanup levels. For dioxins, these are often based on the concept of Toxic Equivalency Factors (TEFs), which relate the toxicity of different dioxin congeners to that of the most toxic form, 2,3,7,8-TCDD. epa.gov The U.S. Environmental Protection Agency (EPA) has established a reference dose (RfD) for 2,3,7,8-TCDD to guide risk assessments and the setting of remediation goals. epa.gov

Remediation planning also involves the selection of appropriate technologies. The choice of technology depends on various factors, including the type and concentration of contaminants, soil characteristics, cost, and the intended future use of the site. A case study of a former chloroalkali plant in Rheinfelden, Germany, illustrates how different action levels can trigger different responses, from no action to complete soil excavation and treatment. dioxin20xx.org

Interactive Data Table: Dioxin Remediation Action Levels in Rheinfelden, Germany

Contamination Level (ng TEQ/kg)Action Taken
> 10,000Treatment in hazardous waste incinerators
> 1,000Remediation required
> 40Limitations on agricultural use
< 1,000No action required for residential areas

This table is based on data from a case study on the remediation of a contaminated city and is for illustrative purposes. dioxin20xx.org

Monitoring and Evaluation of Remediation Effectiveness

Continuous monitoring and a final evaluation are essential to determine the effectiveness of the chosen remediation strategy for 1,2,3,7-TCDD contamination. This process involves tracking the reduction of contaminant concentrations in the treated media over time and comparing the results to the pre-determined cleanup goals.

Effective monitoring programs are designed to provide reliable data to assess the performance of the remediation technology and to ensure the long-term protection of human health and the environment. clu-in.org The monitoring plan should specify the sampling locations, frequency, and the analytical methods to be used. As with site characterization, a combination of instrumental analysis (HRGC/HRMS) and bioassays can be a cost-effective approach for long-term monitoring. researchgate.netclu-in.org

The evaluation of remediation effectiveness is based on a comparison of post-remediation data with the initial site characterization data and the established remediation objectives. For example, in a study on the bioremediation of 2,3,7,8-TCDD by the fungus Penicillium sp. QI-1, the degradation of the compound was monitored over time, showing a significant reduction in concentration. nih.gov

Interactive Data Table: Fungal Degradation of 2,3,7,8-TCDD

Incubation Time (days)2,3,7,8-TCDD Concentration (µg/mL)Degradation Rate (%)
010
10.78221.8
20.59140.9
30.43556.5
40.31268.8
50.19880.2
60.12187.9

This table illustrates the degradation of 2,3,7,8-TCDD by Penicillium sp. QI-1 under optimal laboratory conditions. nih.gov

The success of a remediation project is ultimately determined by whether the cleanup levels have been met and whether the risks to human health and the environment have been reduced to an acceptable level. However, even when remediation is technically successful at removing the contamination, the economic impacts may persist for a longer period. researchgate.netmdpi.com Therefore, a comprehensive evaluation of remediation effectiveness should also consider the socio-economic aspects of the cleanup effort.

Case studies of large-scale remediation projects, such as the cleanup of the Bien Hoa Airport in Vietnam, provide valuable data on the effectiveness of different technologies. At this site, nearly 95,000 cubic meters of dioxin-contaminated soil and sediment were excavated and treated using thermal desorption. clu-in.org The long-term monitoring of such sites is crucial to ensure the continued effectiveness of the remediation and to prevent the re-contamination of the surrounding environment. scirp.orgresearchgate.net

Q & A

Q. What experimental models are used to study the toxicological mechanisms of 1,2,3,7-Tetrachlorodibenzo-p-dioxin?

Murine models, particularly Ahr-null mice, are foundational for studying TCDD toxicity. Gene-targeted knockout mice (Ahr-/-) reveal hepatic defects, including reduced liver weight and fibrosis, highlighting the role of the aryl hydrocarbon receptor (AHR) in mediating toxicity . These models are standardized for dose-response studies, with endpoints such as cytochrome P450 induction (e.g., CYP1A1) serving as biomarkers of exposure .

Q. How is TCDD quantified in environmental and biological samples?

High-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) is the gold standard for detecting TCDD in adipose tissue, serum, and environmental matrices. EPA Method 613 specifies extraction protocols using organic solvents (e.g., hexane), cleanup with silica gel columns, and isotopic dilution with 13C^{13}\text{C}-labeled internal standards to ensure precision . For tissue-specific distribution, autoradiography in rainbow trout hepatocytes quantifies bioconcentration factors (BCFs) using 3H^3\text{H}-labeled TCDD .

Q. What are the primary pathways of TCDD metabolism?

TCDD is resistant to metabolic degradation due to its stable aromatic structure. In vitro studies using hepatocytes from rainbow trout show limited Phase I oxidation, with hydroxylation occurring at the 3-position as a minor pathway. Phase II conjugation (e.g., glucuronidation) is negligible, leading to bioaccumulation in lipid-rich tissues .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in Toxicity Equivalence Factors (TEFs) across studies?

TEF uncertainties arise from interspecies variability (e.g., rodent vs. human AHR binding affinity) and differences in in vitro assay endpoints (e.g., EC50_{50} for CYP1A1 induction vs. immunotoxicity). The WHO’s TEF methodology assigns consensus values based on relative potency (ReP) to TCDD, but adjustments are needed for congener-specific data gaps, such as non-ortho-substituted PCBs . Advanced models incorporate probabilistic uncertainty analysis to weight TEFs by data quality (e.g., in vivo carcinogenicity vs. in vitro receptor binding) .

Q. What methodologies resolve tissue-specific AHR activation mechanisms?

Conditional Ahr knockout models using Cre-lox technology demonstrate that hepatocyte-specific AHR signaling drives hepatic steatosis, while endothelial/hematopoietic cell signaling regulates developmental processes like ductus venosus closure. Cell-specific RNA sequencing and chromatin immunoprecipitation (ChIP) identify target genes (e.g., TIPARP) modulated by TCDD .

Q. How do in vitro biotransformation rates differ from in vivo observations?

In rainbow trout, in vitro hepatocyte assays underestimate in vivo biotransformation rates due to the absence of systemic factors (e.g., plasma protein binding). Compartmental pharmacokinetic models adjust for these differences by integrating partition coefficients (e.g., liver:water) and metabolic scaling factors derived from allometric principles .

Q. What experimental designs address contradictions in epidemiological vs. animal toxicity data?

Human cohort studies (e.g., Missouri adipose tissue analysis) use lipid-adjusted TCDD levels to correlate with historical exposure, while controlled animal studies isolate variables like diet and genetic background. Bayesian meta-analyses harmonize datasets by weighting human studies with long-term follow-up (e.g., Seveso cohort) and animal studies with mechanistic clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.